molecular formula C13H16Cl2N2S B13952480 1-Thiophen-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

1-Thiophen-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Cat. No.: B13952480
M. Wt: 303.2 g/mol
InChI Key: KQELGHWIZCJDPP-UHFFFAOYSA-N
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Description

1-Thiophen-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydroquinoxaline core with a thiophen-2-ylmethyl substituent, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Thiophen-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the following steps:

    Synthetic Routes: The preparation begins with the formation of the tetrahydroquinoxaline core, followed by the introduction of the thiophen-2-ylmethyl group. Common reagents used in these reactions include thiophene derivatives and quinoxaline precursors.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to optimize efficiency and scalability.

Chemical Reactions Analysis

1-Thiophen-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The thiophen-2-ylmethyl group can be substituted with other functional groups, leading to the formation of new derivatives with unique properties.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified quinoxaline and thiophene derivatives.

Scientific Research Applications

1-Thiophen-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-Thiophen-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

1-Thiophen-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-methyl-1,2,3,4-tetrahydroquinoxaline and 1-phenyl-1,2,3,4-tetrahydroquinoxaline share structural similarities but differ in their substituents and properties.

    Uniqueness: The presence of the thiophen-2-ylmethyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16Cl2N2S

Molecular Weight

303.2 g/mol

IUPAC Name

4-(thiophen-2-ylmethyl)-2,3-dihydro-1H-quinoxaline;dihydrochloride

InChI

InChI=1S/C13H14N2S.2ClH/c1-2-6-13-12(5-1)14-7-8-15(13)10-11-4-3-9-16-11;;/h1-6,9,14H,7-8,10H2;2*1H

InChI Key

KQELGHWIZCJDPP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1)CC3=CC=CS3.Cl.Cl

Origin of Product

United States

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